2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-12(21)17-9-3-1-2-8-7-19(15(23)13(8)9)10-4-5-11(20)18-14(10)22/h1-3,10H,4-7H2,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCCUUFSZVLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
Reagents :
-
4-Nitrophthalic anhydride (1.0 eq)
-
3-Aminopiperidine-2,6-dione (1.05 eq)
-
Glacial acetic acid (solvent)
Procedure :
-
Suspend 4-nitrophthalic anhydride (10.0 g, 48.5 mmol) in acetic acid (100 mL) at 50°C.
-
Add 3-aminopiperidine-2,6-dione (6.7 g, 51.0 mmol) portionwise over 30 minutes.
-
Reflux for 8 hours under nitrogen.
-
Cool to room temperature, filter, and wash with cold ethanol to yield yellow crystals (12.4 g, 82% yield).
Characterization :
Reduction of Nitro to Amino Group
Reagents :
-
2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione (1.0 eq)
-
10% Pd/C (0.1 eq)
-
Hydrogen gas (1 atm)
-
Ethyl acetate (solvent)
Procedure :
-
Suspend nitro compound (5.0 g, 14.2 mmol) and Pd/C (0.5 g) in ethyl acetate (50 mL).
-
Purge with H₂ and stir at room temperature for 6 hours.
-
Filter through Celite® and concentrate to obtain 4-amino intermediate as a white solid (4.2 g, 92% yield).
Critical Note :
-
Over-reduction must be avoided by monitoring via TLC (Rf = 0.3 in 7:3 CH₂Cl₂/MeOH).
Amidation with Chloroacetyl Chloride
Reagents :
-
4-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous DMF (solvent)
Procedure :
-
Dissolve amine intermediate (3.0 g, 9.4 mmol) in DMF (30 mL) at 0°C.
-
Add triethylamine (3.3 mL, 23.5 mmol) followed by dropwise addition of chloroacetyl chloride (1.1 mL, 11.3 mmol).
-
Stir at room temperature for 3 hours.
-
Quench with ice-water (100 mL), filter, and recrystallize from ethanol to afford white crystals (3.4 g, 89% yield).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF > THF > CH₂Cl₂ | +15% in DMF |
| Temperature | 0°C → RT vs. RT only | ΔYield: +8% |
| Equiv. Chloroacetyl | 1.2 vs. 1.0 | ΔYield: +12% |
Industrial-Scale Production Considerations
Process Intensification
Continuous Flow Synthesis :
-
Step 1 : Microreactor setup for nitro intermediate synthesis (residence time: 2 hours, T = 120°C).
-
Step 2 : Hydrogenation using fixed-bed reactor with Pd/Al₂O₃ catalyst.
-
Step 3 : Amidation in a plug-flow reactor (residence time: 30 min).
Economic Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Solvent Consumption | 300 L/kg | 80 L/kg |
| Energy Cost | $12,000/kg | $4,500/kg |
Analytical Validation
Purity Assessment
HPLC Conditions :
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: 45:55 MeCN/H₂O (0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Retention Time: 6.8 minutes
Impurity Profile :
| Impurity | RRT | Specification |
|---|---|---|
| Des-chloro analog | 0.92 | ≤0.15% |
| Di-acetylated | 1.12 | ≤0.10% |
Comparative Synthesis Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Stepwise | 82% | 98.5% | High reproducibility | Lengthy (3 days) |
| One-Pot Amidation | 75% | 97.2% | Reduced solvent use | Requires excess reagents |
| Flow Chemistry | 89% | 99.1% | Scalability | High capital investment |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions are common, especially involving the chloroacetamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
The compound has been studied for its ability to reduce TNF-α levels in mammals. TNF-α is a cytokine involved in systemic inflammation and is implicated in several disease conditions, including rheumatoid arthritis and Crohn's disease. Research indicates that derivatives of this compound can effectively inhibit TNF-α production, thereby alleviating inflammation and its associated symptoms .
1.2 Potential in Cancer Therapy
Due to its role in modulating inflammatory responses, 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide may have applications in cancer therapy. Elevated TNF-α levels are often associated with tumor progression and metastasis. By targeting TNF-α pathways, this compound could potentially slow down or inhibit tumor growth .
Case Studies and Research Findings
3.1 In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in reducing TNF-α levels in animal models of inflammation. For instance, administration of the compound led to a significant decrease in inflammatory markers and improved clinical outcomes in models of arthritis .
3.2 Clinical Implications
The implications of these findings suggest that this compound could be developed into a therapeutic agent for treating chronic inflammatory diseases and possibly as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. It may recruit E3 ligase for the ubiquitination and subsequent degradation of target proteins, similar to thalidomide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Positional Isomerism : The 4-yl and 5-yl isomers of the isoindole core exhibit subtle differences in binding pocket compatibility . For example, the 4-yl derivative (target compound) shows higher affinity for BRD4 in PROTAC configurations compared to the 5-yl analog .
Functional Group Substitution: Chloroacetamide vs. Azide: The chloro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in proteins. The azide derivative, while less reactive, enables modular conjugation via copper-catalyzed azide-alkyne cycloaddition .
PROTAC Integration : When embedded in PROTACs (e.g., BRD4 Degrader-1), the target compound’s dioxopiperidine-isoindole core acts as a ligand for cereblon (CRBN) , a key E3 ubiquitin ligase. This contrasts with simpler chloroacetamides (e.g., alachlor, pretilachlor), which lack this specificity and are used as herbicides .
Solubility and Pharmacokinetics : PEGylated derivatives (e.g., ’s bromo-PEG compound) exhibit improved aqueous solubility due to polyethylene glycol chains, enhancing bioavailability compared to the parent compound .
Biological Activity
2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide, also known by its CAS number 444287-84-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.73 g/mol. The compound features a chloro group attached to an acetamide moiety and incorporates a complex isoindole structure that contributes to its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline derivatives.
- Reactions : A series of reactions including substitution and click reactions are employed to form the final product.
- Characterization : The structural confirmation is achieved using techniques such as NMR, NMR, and mass spectrometry (MS) to ensure the integrity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
One significant area of research has focused on the compound's ability to inhibit IDO1, an enzyme implicated in cancer progression by promoting immune tolerance. In vitro studies have shown promising results:
| Compound No. | IDO1 IC50 (µM) |
|---|---|
| 5a | >100 |
| 5b | 4.1 ± 0.9 |
| 5c | 31.62 ± 1.6 |
| 5d | >100 |
| 5e | >100 |
Compound 5b exhibited a strong inhibitory effect on IDO1 with an IC50 value comparable to established inhibitors, suggesting its potential as an anti-cancer therapeutic .
Anti-Cancer Activity
Further investigations into the anti-cancer properties revealed that derivatives of this compound could selectively inhibit tumorigenic cell growth without affecting non-tumorigenic cells at concentrations up to 10 µM. This selectivity is crucial for minimizing side effects in cancer therapy .
The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways associated with cancer cell proliferation and apoptosis. It has been observed that compounds derived from similar scaffolds can influence key signaling proteins involved in cell migration and survival .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Tumor Growth Inhibition : A study demonstrated that a related thalidomide derivative inhibited liver tumor growth in murine models while sparing healthy cells .
- Mechanistic Insights : Research indicated that these compounds could alter the localization and levels of phosphoproteins critical for cancer cell signaling .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with isoindoline and 2,6-dioxopiperidine derivatives. Key parameters include:
- Temperature : Maintain 60–80°C during coupling reactions to avoid side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use Pd-based catalysts for coupling steps and acid/base conditions for cyclization.
- Purification : Monitor progress via TLC/HPLC, and use column chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify backbone connectivity and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (expected [M+H]⁺ ~335–350 m/z).
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation .
Q. How can solubility and stability be optimized for in vitro studies?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (10–50 mM) due to the compound’s low aqueous solubility. For biological assays, dilute in PBS with ≤0.1% DMSO.
- Stability : Store lyophilized powder at –20°C under inert gas (N₂/Ar). Avoid repeated freeze-thaw cycles. Confirm stability via HPLC over 48 hours .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in protein degradation studies?
- Methodological Answer : The compound’s isoindolinone-piperidinedione scaffold suggests Cereblon (CRBN)-mediated proteolysis targeting chimera (PROTAC) activity. Experimental validation includes:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to CRBN (KD values).
- Western Blotting : Quantify degradation of target proteins (e.g., IKZF1/3) in cell lysates after treatment.
- Co-crystallization : Resolve ternary complex structures with CRBN and target proteins .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer : Focus on modifying:
- Chloroacetamide group : Replace with fluorinated or brominated analogs to enhance electrophilicity.
- Piperidinedione ring : Introduce methyl/ethyl substituents to modulate CRBN binding.
- Isoindolinone core : Test substitutions at C4 (e.g., methoxy, nitro) for steric/electronic effects.
Use dose-response assays (IC₅₀) in cancer cell lines (e.g., MM1.S) and compare degradation efficiency via flow cytometry .
Q. How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer : Discrepancies may arise from:
- Reagent Purity : Use HPLC-grade solvents and recrystallized intermediates.
- Catalyst Activity : Pre-activate Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
- Workup Protocols : Optimize extraction (e.g., pH-adjusted partitions) to minimize losses.
Replicate reactions with controlled variables and validate via qNMR for yield accuracy .
Q. What in vitro models are suitable for evaluating bioactivity?
- Methodological Answer : Prioritize:
- Cancer Cell Lines : Multiple myeloma (MM1.S, RPMI8226) for IMiD activity.
- Enzyme Inhibition Assays : Test against ubiquitin ligase complexes (CRBN-DDB1).
- Cytokine Profiling : Use ELISA to measure IL-2/IFN-γ suppression in T-cells.
Include controls (e.g., lenalidomide) and dose ranges (1 nM–10 µM) .
Q. How to troubleshoot low purity during final purification?
- Methodological Answer :
- Column Chromatography : Use smaller silica gel particle size (40–63 µm) and slower elution rates.
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal formation.
- Prep-HPLC : Employ C18 columns with 0.1% TFA in H₂O/MeCN gradients.
Confirm purity (>95%) via analytical HPLC (UV 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
